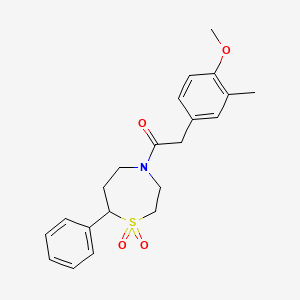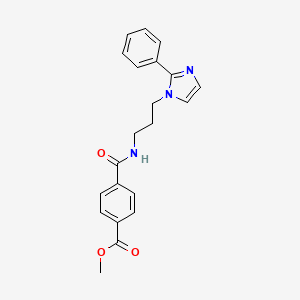![molecular formula C22H22N4O2S B2546251 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole CAS No. 946214-03-5](/img/structure/B2546251.png)
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole" is a molecule that likely contains multiple heterocyclic structures, including a thiazole and a triazole ring, both of which are known for their significance in pharmaceutical chemistry. The presence of dimethoxy and dimethylphenyl groups suggests potential for interaction with biological systems, possibly leading to various biological activities.
Synthesis Analysis
The synthesis of compounds related to the target molecule often involves the use of isocyanides as synthons in asymmetric synthesis. For instance, optically active oxazoles with high fluorescence quantum yields have been synthesized from dimethoxybenzoyl chloride and chiral isocyanides, demonstrating the potential for creating complex molecules with specific optical properties . Similarly, the synthesis of triazole derivatives can be achieved by condensing triazole-thiols with N-aryl-maleimides, indicating that the triazole core can be elaborated with various substituents .
Molecular Structure Analysis
The molecular structure of related compounds, such as the optically active oxazoles mentioned earlier, has been determined by X-ray crystallography . This technique allows for the precise determination of the spatial arrangement of atoms within a molecule, which is crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
The triazole core of the compound can participate in various chemical reactions. For example, triazoles have been synthesized and evaluated as angiotensin II antagonists, indicating their potential use in medicinal chemistry . Additionally, the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions has been used to synthesize benzothiazoles with antitumor properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of fluorine in a benzothiazole derivative has been shown to confer potent and selective inhibitory activity against certain cancer cell lines . The introduction of various substituents on the triazole ring can significantly affect the compound's biological activity, as seen in the synthesis of triazole derivatives with anti-inflammatory and molluscicidal activities .
Case Studies
Case studies involving related compounds have demonstrated their potential in various therapeutic areas. For example, benzothiazoles with antitumor properties have shown selective activity against lung, colon, and breast cancer cell lines . Triazole derivatives have been evaluated for their analgesic-anti-inflammatory and antimicrobial activities, with some compounds exhibiting high activity in the analgesic-anti-inflammatory field .
Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Properties
Research has shown that triazole derivatives, including compounds similar to 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole, possess significant antifungal and antibacterial activities. For instance, triazolothiadiazoles with 4-methylthiobenzyl moiety have been synthesized and demonstrated promising antimicrobial activities against various pathogens, suggesting potential applications in developing new antimicrobial agents (Prasad et al., 2009). Similarly, triazole derivatives have been reported to exhibit potent antifungal properties, which could be useful in the pharmaceutical industry for the treatment of fungal infections (Hoeprich & Merry, 1984).
Antioxidant Activities
Triazole compounds have been synthesized and evaluated for their antioxidant activities. Certain derivatives have shown excellent antioxidant activity, surpassing that of standard drugs, indicating their potential use as antioxidant agents in medicinal chemistry (Khan et al., 2010).
Anti-inflammatory Properties
The synthesis of 1H-1,2,4-triazole derivatives has also been explored for their anti-inflammatory activities. Certain synthesized compounds have exhibited significant anti-inflammatory effects, which could lead to the development of new anti-inflammatory medications (Labanauskas et al., 2001).
Antimicrobial and Antifungal Activity
Further studies on triazole derivatives, including 1,2,4-triazole and 1,3,4-thiadiazole analogs, have demonstrated their efficacy in antimicrobial and antifungal applications. These compounds have been synthesized and evaluated, revealing significant activities against various microorganisms. This underscores their potential in creating new treatments for microbial infections (Zhang et al., 2010).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-13-6-8-17(10-14(13)2)26-15(3)21(24-25-26)22-23-18(12-29-22)16-7-9-19(27-4)20(11-16)28-5/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIUUBDCBSNSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B2546169.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethoxyphenyl)methanone](/img/structure/B2546170.png)
![1-(4-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2546171.png)

![3-{4-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl}propanoic acid](/img/structure/B2546173.png)
![2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2546174.png)
![1-(2,3-Dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546176.png)
![3-bromo-2-hydroxy-5-methoxybenzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2546179.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(ethylthio)benzamide](/img/structure/B2546183.png)
![4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2546188.png)
![Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2546189.png)

![N-(3-hydroxy-3-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2546191.png)